4-phenyl-4-[1H-imidazol-2-yl]-piperidine

delta opioid receptor radioligand binding structure-activity relationship

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine is the unsubstituted parent scaffold of a synthetic, non-peptidic chemical series that acts as a selective delta (δ)-opioid receptor (DOR) agonist. The compound features a 4,4-disubstituted piperidine core bearing a phenyl ring and an N-benzyl-imidazole moiety, with a phenylcarboxamide group at the piperidine nitrogen (CHEMBL382326).

Molecular Formula C28H28N4O
Molecular Weight 436.5 g/mol
Cat. No. B10844385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-4-[1H-imidazol-2-yl]-piperidine
Molecular FormulaC28H28N4O
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C3=NC=CN3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C28H28N4O/c33-27(30-25-14-8-3-9-15-25)31-19-16-28(17-20-31,24-12-6-2-7-13-24)26-29-18-21-32(26)22-23-10-4-1-5-11-23/h1-15,18,21H,16-17,19-20,22H2,(H,30,33)
InChIKeySSXWGBNGZDJNOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-4-[1H-imidazol-2-yl]-piperidine: Core Scaffold of a Non-Peptidic Delta-Opioid Agonist Series for Pain and CNS Research Procurement


4-Phenyl-4-[1H-imidazol-2-yl]-piperidine is the unsubstituted parent scaffold of a synthetic, non-peptidic chemical series that acts as a selective delta (δ)-opioid receptor (DOR) agonist [1]. The compound features a 4,4-disubstituted piperidine core bearing a phenyl ring and an N-benzyl-imidazole moiety, with a phenylcarboxamide group at the piperidine nitrogen (CHEMBL382326) [2]. In vitro, this parent compound binds to the cloned human DOR with a Ki of 81 nM and exhibits functional agonist activity with an EC50 of 1,480 nM in the [35S]GTPγS assay, while showing weaker affinity at kappa (Ki = 126 nM) and mu (Ki > 465 nM) opioid receptors [2][3]. Optimized derivatives from this series, such as compound 18a, achieve substantially higher potency (Ki = 18 nM; EC50 = 14 nM) with >258-fold selectivity over mu and 28-fold over kappa receptors, establishing the scaffold as a versatile template for CNS-targeted opioid ligand development [1].

Why 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Cannot Be Interchanged with Other Delta-Opioid Agonist Scaffolds Without Quantitative Validation


Delta-opioid receptor agonists encompass multiple structurally distinct chemical classes, including diarylmethylpiperazines (SNC80, BW373U86), spirocyclic piperidines (ADL5747), octahydroisoquinolines (TAN-67), and the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series [1]. Despite targeting the same receptor, these scaffolds differ substantially in their binding poses, selectivity windows, functional efficacy (full vs. partial agonism), metabolic liabilities, and in vivo pharmacological profiles. The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold presents a distinct structure–activity relationship (SAR) vector: the imidazole N-benzyl substituent and the piperidine N-acyl group independently modulate DOR affinity, selectivity over mu/kappa receptors, and functional efficacy in the GTPγS assay [1][2]. Critically, certain N-substituted derivatives achieve full DOR agonism (EC50 = 14 nM) with >258-fold mu-selectivity, whereas the parent compound itself behaves as a weak partial agonist (EC50 = 1,480 nM) [2][3]. Simply substituting another delta agonist scaffold without accounting for these SAR features risks losing target engagement, introducing off-target activity at mu or kappa receptors, or altering the downstream signaling bias—each of which can invalidate in vivo CNS behavioral readouts [1].

Product-Specific Quantitative Evidence Guide: 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine vs. In-Class Delta Opioid Agonist Comparators


Delta Receptor Binding Affinity: Scaffold Optimization Span from the Parent Compound to High-Affinity Derivative 18a

The parent compound 4-phenyl-4-[1H-imidazol-2-yl]-piperidine binds to the cloned human delta opioid receptor with a Ki of 81 nM in a [3H]DPDPE displacement assay, representing the unoptimized scaffold baseline [1]. A single-round SAR campaign yielded derivative 18a with a Ki of 18 nM—a 4.5-fold improvement in binding affinity—while simultaneously achieving >258-fold selectivity over the mu receptor (Ki > 4,644 nM) and 28-fold selectivity over kappa (Ki = 504 nM) [2]. For comparison, the diarylmethylpiperazine delta agonist SNC80 exhibits a reported Ki range of 1.78–9.4 nM at the delta receptor with mu/delta and kappa/delta selectivity ratios of 495-fold and 248-fold, respectively [3]. The imidazolyl-piperidine scaffold thus offers a comparable selectivity window to SNC80 while occupying a chemically distinct structural space, enabling independent SAR exploration of the piperidine N-acyl and imidazole N-benzyl vectors [2].

delta opioid receptor radioligand binding structure-activity relationship

Functional Agonist Activity: Divergent Binding-to-Function Coupling Between Parent Scaffold and Optimized Derivatives

The parent 4-phenyl-4-[1H-imidazol-2-yl]-piperidine compound exhibits a pronounced rightward shift between binding affinity (Ki = 81 nM) and functional agonist potency (EC50 = 1,480 nM) in the [35S]GTPγS assay at the cloned human DOR—an 18-fold disconnect [1]. In contrast, derivative 18a shows near-equivalent binding and functional potency (Ki = 18 nM; EC50 = 14 nM), identifying it as a full DOR agonist [2]. This gap between parent and derivative reveals a functionally tunable scaffold: N-acyl substitution on the piperidine ring critically governs G-protein coupling efficiency. For comparator context, SNC80 yields an IC50 of 2.73 nM in the mouse vas deferens (MVD) functional assay, while BW373U86 produces delta Ki = 1.8 nM with robust GTPase stimulation [3][4]; however, both diarylmethylpiperazines are associated with pro-convulsant liabilities in vivo that limit their translational utility [4]. The imidazolyl-piperidine series has not been associated with convulsant adverse effects in published behavioral models, potentially reflecting a differentiated downstream signaling profile [2].

functional selectivity GTPγS assay biased agonism

Multi-Indication In Vivo Pharmacology: Anxiolytic and Antidepressant-Like Activity Directly Demonstrated for the Optimized Series

Representative compounds from the 4-phenyl-4-[1H-imidazol-2-yl]-piperidine series were evaluated in two mouse behavioral paradigms: the neonatal ultrasonic vocalization (USV) test (anxiolytic endpoint) and the tail suspension test (TST; antidepressant endpoint) [1]. Upon subcutaneous administration, these derivatives produced statistically significant anxiolytic-like and antidepressant-like effects, providing direct in vivo proof-of-concept for the scaffold in CNS behavioral models [1]. In comparison, the diarylmethylpiperazine SNC80 has also demonstrated anxiolytic-like effects in the elevated plus maze and defensive burying paradigms, but its pro-convulsant activity and poor metabolic stability have complicated its preclinical development [2]. The imidazolyl-piperidine series thus offers a parallel in vivo behavioral validation stream in a structurally distinct chemotype, enabling researchers to benchmark DOR-mediated CNS effects without the confounding convulsant liability observed with SNC80 and BW373U86 [1][2].

in vivo behavioral pharmacology anxiolytic antidepressant mouse models

Scaffold IP and Chemical Space Differentiation: Non-Diarylmethylpiperazine Chemotype with Independent Patent Coverage

The 4-phenyl-4-[1H-imidazol-2-yl]-piperidine scaffold is protected by granted patents (e.g., US 7,282,508; EP 1438304 B1) that are distinct from the diarylmethylpiperazine patents covering SNC80 and BW373U86 [1][2]. The core structure replaces the piperazine ring and benzhydryl motif of the SNC80/BW373U86 class with a 4,4-disubstituted piperidine bearing an imidazole heterocycle, a substitution that fundamentally alters the three-dimensional pharmacophore geometry [1]. This structural divergence is functionally significant: computational studies suggest the imidazole N-benzyl and piperidine N-acyl substituents project into distinct sub-pockets of the DOR binding site compared to the N,N-diethylbenzamide moiety of SNC80, potentially accounting for the differentiated convulsant liability profile [3]. For procurement decisions, this means the imidazolyl-piperidine scaffold offers a chemically and commercially independent entry point into delta-opioid pharmacology, free from the IP constraints and known safety baggage of the diarylmethylpiperazine class [1].

chemical intellectual property scaffold novelty medicinal chemistry

Additional Therapeutic Indication: Ischemic Organ Protection via Delta Opioid Receptor Activation

Beyond CNS applications, substituted 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been specifically claimed for reducing ischemic damage to organs, particularly the heart and brain, as documented in patent families WO2002030428 and US equivalents [1]. This cardioprotective/neuroprotective indication leverages the established role of DOR activation in ischemic preconditioning pathways, a pharmacological mechanism distinct from the mu-opioid receptor-mediated cardioprotection exploited by morphine [2]. In contrast, neither SNC80, BW373U86, nor ADL5747 have been explicitly developed or patented for ischemic organ protection, positioning the imidazolyl-piperidine series as one of the few non-peptidic DOR agonist scaffolds with documented IP coverage across both CNS behavioral indications and peripheral ischemic tissue protection [1][2].

ischemic preconditioning cardioprotection neuroprotection delta opioid receptor

Best Research and Industrial Application Scenarios for 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine and Its Derivatives


CNS Drug Discovery: Delta-Opioid Receptor Agonist Lead Optimization Programs Seeking a Non-Diarylmethylpiperazine Starting Point

Medicinal chemistry teams pursuing selective DOR agonists for anxiety, depression, or pain indications can use 4-phenyl-4-[1H-imidazol-2-yl]-piperidine as a structurally novel lead scaffold. The parent compound's moderate DOR affinity (Ki = 81 nM) and weak functional activity (EC50 = 1,480 nM) provide a well-characterized starting point for SAR exploration at the piperidine N-acyl and imidazole N-benzyl positions, where substitution has been shown to improve potency by ≥4.5-fold and increase mu-selectivity to >258-fold [1]. This scaffold avoids the metabolic and convulsant liabilities associated with the diarylmethylpiperazine class (SNC80, BW373U86) while maintaining a comparable selectivity window [2].

Behavioral Pharmacology: In Vivo Phenotyping of Delta-Opioid-Mediated Anxiolytic and Antidepressant Effects

Neuroscience laboratories investigating the role of DOR in emotional behavior can directly deploy optimized derivatives from this series, which have demonstrated statistically significant anxiolytic-like activity in the mouse neonatal ultrasonic vocalization test and antidepressant-like effects in the mouse tail suspension test upon subcutaneous administration [3]. These validated in vivo behavioral endpoints provide a translational bridge to human CNS disorders and are not uniformly available for all delta agonist chemotypes (e.g., ADL5747 was primarily profiled in pain models) [3].

Ischemic Preconditioning Research: Non-Peptidic Pharmacological Tools for Cardioprotection and Neuroprotection Studies

Investigators studying DOR-dependent ischemic preconditioning in ex vivo (Langendorff heart) or in vivo (middle cerebral artery occlusion) models can employ derivatives from this patent-protected series as the only non-peptidic small-molecule DOR agonists explicitly claimed for reducing ischemic organ damage [4]. This indication is orthogonal to the classic analgesic applications of delta agonists and represents a unique procurement scenario where SNC80, BW373U86, and ADL5747 are not validated or IP-protected alternatives [4].

Chemical Biology: Biased Signaling and Functional Selectivity Studies at the Delta Opioid Receptor

The parent compound's 18-fold gap between binding affinity (Ki = 81 nM) and functional potency (EC50 = 1,480 nM) in the GTPγS assay makes it a valuable tool for studying ligand-biased signaling at DOR [1]. Researchers can use this partial agonist as a probe alongside the full agonist derivative 18a (EC50 = 14 nM) to dissect G-protein-dependent vs. β-arrestin-mediated signaling pathways, a critical aspect of modern GPCR drug discovery where functional selectivity may translate to improved therapeutic indices [1].

Quote Request

Request a Quote for 4-phenyl-4-[1H-imidazol-2-yl]-piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.